molecular formula C10H20Cl2N4 B12237996 1-Methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amine;dihydrochloride

1-Methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amine;dihydrochloride

Cat. No.: B12237996
M. Wt: 267.20 g/mol
InChI Key: XDASAJBNCKOLLZ-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amine;dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of enaminones with hydrazines, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of catalysts such as iodine or copper, and solvents like dimethyl sulfoxide (DMSO) or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-Methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(4-methylpiperidin-1-yl)pyrazole: Similar structure but lacks the amine group.

    3-(4-Methylpiperidin-1-yl)-1H-pyrazole-4-amine: Similar structure but different substitution pattern on the pyrazole ring.

Uniqueness

1-Methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole ring and the piperidine moiety enhances its reactivity and potential as a versatile intermediate in chemical synthesis .

Properties

Molecular Formula

C10H20Cl2N4

Molecular Weight

267.20 g/mol

IUPAC Name

1-methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C10H18N4.2ClH/c1-8-3-5-14(6-4-8)10-9(11)7-13(2)12-10;;/h7-8H,3-6,11H2,1-2H3;2*1H

InChI Key

XDASAJBNCKOLLZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN(C=C2N)C.Cl.Cl

Origin of Product

United States

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